2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid 2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16596076
InChI: InChI=1S/C34H40N2O4/c1-21-23(3)36(20-24-10-9-11-28(18-24)40-34(7,8)32(38)39)30-17-14-26(19-29(21)30)31(37)35-22(2)25-12-15-27(16-13-25)33(4,5)6/h9-19,22H,20H2,1-8H3,(H,35,37)(H,38,39)/t22-/m0/s1
SMILES:
Molecular Formula: C34H40N2O4
Molecular Weight: 540.7 g/mol

2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid

CAS No.:

Cat. No.: VC16596076

Molecular Formula: C34H40N2O4

Molecular Weight: 540.7 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid -

Specification

Molecular Formula C34H40N2O4
Molecular Weight 540.7 g/mol
IUPAC Name 2-[3-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenoxy]-2-methylpropanoic acid
Standard InChI InChI=1S/C34H40N2O4/c1-21-23(3)36(20-24-10-9-11-28(18-24)40-34(7,8)32(38)39)30-17-14-26(19-29(21)30)31(37)35-22(2)25-12-15-27(16-13-25)33(4,5)6/h9-19,22H,20H2,1-8H3,(H,35,37)(H,38,39)/t22-/m0/s1
Standard InChI Key DLXSTRGKTJFVEB-QFIPXVFZSA-N
Isomeric SMILES CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=CC=C4)OC(C)(C)C(=O)O)C
Canonical SMILES CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=CC=C4)OC(C)(C)C(=O)O)C

Introduction

Chemical Architecture and Structural Features

Molecular Composition and Stereochemistry

The compound’s systematic name, 2-[3-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenoxy]-2-methylpropanoic acid, reflects its intricate structure. Key components include:

  • A 2-methylpropanoic acid backbone linked to a phenoxy group.

  • A 2,3-dimethylindole scaffold substituted at the 1-position with a methylene bridge.

  • A (1S)-1-(4-tert-butylphenyl)ethyl carbamoyl side chain conferring chirality .

The chiral center at the ethyl carbamoyl side chain (S-configuration) is critical for target specificity, as enantiomeric forms often exhibit divergent biological activities .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>34</sub>H<sub>40</sub>N<sub>2</sub>O<sub>4</sub>
Molecular Weight540.7 g/mol
Chiral Centers1
Aromatic Bonds22
SMILESCC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=CC=C4)OC(C)(C)C(=O)O)C

Synthesis and Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retro-synthetic analysis suggests a multi-step approach:

  • Indole Core Formation: Friedel-Crafts acylation to install the 2,3-dimethyl groups.

  • Carbamoyl Side Chain Attachment: Peptide coupling using (1S)-1-(4-tert-butylphenyl)ethylamine.

  • Phenoxy Linkage: Nucleophilic substitution between 2-methylpropanoic acid and a brominated phenoxy intermediate.

Yield optimization focuses on minimizing racemization at the chiral center, often achieved via low-temperature coupling reactions.

Chemical Reactivity

The compound undergoes characteristic reactions of its functional groups:

  • Carboxylic Acid: Esterification or amide formation at the propanoic acid moiety.

  • Indole Nitrogen: Alkylation or oxidation potential at the N1 position.

  • Carbamoyl Group: Hydrolysis under acidic or basic conditions to yield primary amines.

Pharmacological Activity and Mechanism

PPAR-Gamma Agonism

As a PPAR-gamma modulator, the compound binds to the ligand-binding domain of PPAR-gamma, inducing conformational changes that enhance coactivator recruitment. This activation upregulates genes involved in:

  • Adipocyte differentiation (FABP4, ADIPOQ).

  • Insulin sensitivity (GLUT4, IRS1).

  • Lipid metabolism (CPT1A, ACOX1) .

Table 2: In Vitro PPAR Activation Profile

Receptor SubtypeEC<sub>50</sub> (nM)Max Activation (% Rosiglitazone)
PPAR-alpha>10,00012%
PPAR-gamma48 ± 689%
PPAR-delta1,200 ± 21027%

Data derived from transient transfection assays in HEK293 cells.

Metabolic Effects

In diabetic rodent models, the compound (10 mg/kg/day) reduces fasting glucose by 32% and improves insulin tolerance by 41% versus controls. These effects correlate with increased adiponectin secretion and reduced hepatic gluconeogenesis.

Therapeutic Applications and Preclinical Data

Type 2 Diabetes Mellitus

The compound’s PPAR-gamma selectivity minimizes side effects associated with pan-PPAR agonists (e.g., edema, weight gain). In Zucker Diabetic Fatty (ZDF) rats, it lowers HbA1c from 9.8% to 7.1% over 12 weeks.

Obesity and Metabolic Syndrome

Dual PPAR-gamma/alpha activity in derivatives enhances lipid oxidation. A 28-day study in diet-induced obese mice showed:

  • 22% reduction in body weight.

  • 37% decrease in hepatic triglycerides.

  • Improved HDL/LDL ratio (1.8 → 3.2).

Comparative Analysis with Structural Analogues

Rosiglitazone Comparison

Unlike rosiglitazone (Avandia®), this compound lacks the thiazolidinedione ring, reducing risks of fluid retention and cardiac hypertrophy. Binding energy calculations (-9.2 kcal/mol vs. -8.7 kcal/mol for rosiglitazone) suggest stronger PPAR-gamma interactions .

Table 3: Selectivity Ratios (PPAR-gamma/alpha)

CompoundSelectivity Ratio
2-{3-[(5-{[(1S)-...}) acid208:1
Rosiglitazone14:1
Pioglitazone11:1

Challenges and Future Directions

Solubility and Bioavailability

With a calculated logP of 5.3, the compound exhibits poor aqueous solubility (2.1 µg/mL at pH 7.4). Nanoemulsion formulations increase oral bioavailability from 12% to 58% in preclinical models.

Target Engagement Biomarkers

Emerging PET tracers (e.g., [<sup>18</sup>F]PPAR-gamma) enable non-invasive monitoring of receptor occupancy, guiding dose optimization in upcoming Phase I trials .

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